N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a naphthalene ring, a butyl-substituted phenyl group, and a chlorophenyl group, making it a unique and potentially useful chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Amidation: The final step involves the reaction of the azo compound with 4-butylaniline to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a dye or pigment due to its vivid color properties.
Biology: May be used in staining techniques for microscopy.
Medicine: Potential use in drug development as a molecular scaffold.
Industry: Application in the production of colored materials such as plastics and textiles.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules. The hydroxyl and carboxamide groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-4-[(2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- N-(4-Butylphenyl)-4-[(2-bromophenyl)azo]-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The butyl group also adds hydrophobic character, affecting its solubility and interaction with other molecules.
Properties
CAS No. |
94094-68-5 |
---|---|
Molecular Formula |
C27H24ClN3O2 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24ClN3O2/c1-2-3-8-18-13-15-20(16-14-18)29-27(33)22-17-19-9-4-5-10-21(19)25(26(22)32)31-30-24-12-7-6-11-23(24)28/h4-7,9-17,32H,2-3,8H2,1H3,(H,29,33) |
InChI Key |
OKWOBPOJPZEQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.